(2S)-2-chloropropanoyl chloride

Description

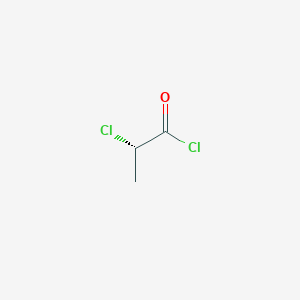

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloropropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-24-6 | |

| Record name | (2S)-2-chloropropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure 2s 2 Chloropropanoyl Chloride

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for resolving racemic mixtures. For (2S)-2-chloropropanoyl chloride, these approaches primarily involve the use of chiral starting materials or the application of chiral catalysts to control the stereochemical outcome of the chlorination reaction.

Chiral Pool-Based Syntheses from Naturally Occurring Precursors (e.g., L-Ethyl Lactate)

The "chiral pool" strategy leverages readily available, enantiomerically pure natural products as starting materials. L-lactic acid and its esters, such as L-ethyl lactate (B86563), are common and cost-effective precursors for the synthesis of this compound, which proceeds with an inversion of stereochemistry.

One common method involves the direct reaction of L-lactic acid with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst. nih.govnih.gov This one-pot synthesis is advantageous due to its simplicity and high yield. nih.gov The reaction is typically carried out at low temperatures, often in an ice-salt bath, followed by a period of heating to drive the reaction to completion. nih.govnih.gov Catalysts such as pyridine (B92270) are frequently employed. nih.gov After the reaction, the desired D-(+)-2-chloropropionyl chloride (which corresponds to the (S)-enantiomer) is isolated by vacuum distillation. nih.govnih.gov

Alternatively, a multi-step process starting from L-ethyl lactate can be employed. nih.govnih.gov In this approach, L-ethyl lactate is first reacted with thionyl chloride, sometimes with a catalyst like calcium fluoride (B91410), to produce D-(+)-2-chloropropionic acid ethyl ester. nih.gov This ester is then hydrolyzed, typically using a base such as sodium hydroxide (B78521), to yield D-(+)-2-chloropropionic acid. nih.govnih.gov The final step involves the conversion of the carboxylic acid to the acid chloride using thionyl chloride. nih.govnih.gov While this method involves more steps, it can offer high purity and yield.

A variation of this approach utilizes phosgene (B1210022) for the chlorination of alkyl lactates, which proceeds through a chloroformate intermediate. The decomposition of this intermediate in the presence of a tertiary base like pyridine yields the corresponding alkyl 2-chloropropionate with an inversion of configuration. This method is particularly useful for preparing optically active esters of high purity.

The following table summarizes representative findings from different chiral pool-based syntheses:

| Starting Material | Reagents and Catalysts | Key Steps | Product | Yield | Purity | Reference |

| L-lactic acid | Thionyl chloride, Pyridine | One-pot reaction, vacuum distillation | D-(+)-2-chloropropionyl chloride | 85.8% | 98.5% | nih.gov |

| L-lactic acid | Thionyl chloride, Pyridine | One-pot reaction, vacuum distillation | D-(+)-2-chloropropionyl chloride | 84.9% | 97.8% | nih.gov |

| L-ethyl lactate | Thionyl chloride, Calcium fluoride, Sodium hydroxide | Chlorination, Hydrolysis, Acylation | D-(+)-2-chloropropionyl chloride | 89.6% (ester intermediate) | 99.5% (ester intermediate) | nih.gov |

| L-methyl lactate | Thionyl chloride, Pyridine, Sodium hydroxide | Chlorination, Hydrolysis, Acylation | D-2-chloropropionyl chloride | 81.6% | 99.2% | nih.gov |

Deracemization Strategies Applied to 2-Chloropropionyl Chloride Precursors

Deracemization is a powerful technique that converts a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. One effective strategy is dynamic kinetic resolution (DKR), which combines a rapid, in-situ racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. acs.orgacs.org

A notable application of this concept to a related system involves the reaction of racemic 2-chloropropionyl chloride with a chiral auxiliary, such as ethyl L-lactate. This reaction forms diastereomeric esters. By carefully selecting the reaction conditions, particularly the base and solvent, the formation of one diastereomer can be favored. For example, the use of a bulky base like pyridine in dichloromethane (B109758) has been shown to enhance the diastereoselectivity of the reaction.

In a study on the deracemization of racemic 2-chloropropionic acid, the corresponding acid chloride was reacted with ethyl L-lactate. The resulting diastereomeric esters, ethyl (1S,2R)-2-(2-chloropropanoyloxy)propanoate and ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate, could be separated or the reaction conditions optimized to favor the formation of the desired (1S,2S) diastereomer. Subsequent hydrolysis of this diastereomer would yield the enantiomerically enriched (S)-2-chloropropionic acid, which can then be converted to the target acid chloride.

The following table presents data on the diastereomeric ratio obtained in the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate using different solvents and bases, illustrating the influence of reaction conditions on stereoselectivity.

| Solvent | Base | Diastereomeric Ratio ((1S,2S) : (1S,2R)) |

| Dichloromethane | Pyridine | 96.5 : 3.5 |

| Dichloromethane | Triethylamine (B128534) | 94.6 : 5.4 |

| Hexane | Triethylamine | 88.9 : 11.1 |

| Toluene | Triethylamine | 92.9 : 7.1 |

Stereocontrolled Conversion of Related Halogenated Organic Compounds

The stereocontrolled conversion of other halogenated organic compounds into this compound represents another synthetic avenue. This approach relies on nucleophilic substitution reactions where the stereochemistry at the chiral center is either retained or inverted in a predictable manner.

A key principle in this area is the S(_N)2 reaction, which proceeds with an inversion of configuration. For instance, it is plausible to synthesize this compound from a precursor with the opposite configuration, such as (R)-2-bromopropanoyl chloride. The bromide, being a good leaving group, could be displaced by a chloride ion in an S(_N)2 reaction, leading to the desired (S)-enantiomer with inverted stereochemistry. While specific examples for the direct conversion of the acid chloride are not prevalent in the literature, the underlying principle is well-established for related compounds. For example, (R)-(+)-2-chloropropionic acid can be synthesized from (S)-2-chloropropanol, demonstrating a nucleophilic substitution with inversion of stereochemistry at the chiral center.

Furthermore, modern catalytic methods offer opportunities for such stereocontrolled conversions. For example, a photoinduced, palladium-catalyzed enantioselective cyclization of conjugated 1,3-dienes with 2-bromoamides has been developed to produce chiral γ-lactams. This reaction proceeds through a series of steps where the stereochemistry is controlled by a chiral ligand on the palladium catalyst. While the product is not the target acid chloride, this methodology demonstrates the potential for stereocontrolled transformations of α-haloamides, which are closely related to α-halo acid chlorides.

The development of such stereocontrolled conversions, particularly those that proceed with high fidelity and yield, remains an active area of research with the potential to provide alternative and efficient routes to enantiopure this compound.

Applications of 2s 2 Chloropropanoyl Chloride in Complex Organic Synthesis

As a Chiral Auxiliary and Resolving Agent

A primary application of (2S)-2-chloropropanoyl chloride is in the field of stereochemical analysis and separation. By reacting with other chiral molecules, it forms diastereomers which, unlike enantiomers, have different physical properties and can be distinguished and separated using standard laboratory techniques.

This compound serves as an effective reagent for determining the enantiomeric purity of α-substituted α-hydroxy acids. researchgate.net The process involves a straightforward derivatization reaction where the acid chloride reacts with the hydroxyl group of the α-hydroxy acid (or its ester) to form a diastereomeric O-acyl derivative. researchgate.net

Once these diastereomers are formed, their relative proportions can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The different spatial arrangement of the atoms in the diastereomers leads to distinct chemical environments for the atomic nuclei. Consequently, the signals in the ¹H NMR spectrum for the (S,R) and (S,S) diastereomers exhibit different chemical shifts, allowing for their quantification. researchgate.net For instance, studies have shown that the NMR spectra of such diastereomeric esters can display significantly different chemical shifts in both the proton and fluorine regions, making it possible to establish the optical purity of the original α-hydroxy acid sample. researchgate.net This method provides a reliable alternative to chromatographic techniques for enantiomeric excess (ee) determination. nih.gov

Table 1: Application in Enantiomeric Composition Analysis

| Analytical Goal | Reagent | Substrate Class | Resulting Derivative | Analytical Method | Key Finding |

|---|---|---|---|---|---|

| Determination of Optical Purity | This compound | α-Substituted α-Hydroxy Acids | Diastereomeric O-acyl esters | ¹H NMR Spectroscopy | Formation of diastereomers with distinct and separable NMR signals allows for quantification of enantiomeric excess. researchgate.net |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral agent. This compound can be employed in strategies that rely on the creation and separation of diastereomers.

A clear example is its reaction with chiral alcohols, such as ethyl L-lactate. bibliotekanauki.pl When this compound is reacted with ethyl L-lactate, a single diastereomer, ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate, is formed with a high diastereomeric excess (93% d.e.). bibliotekanauki.pl This selective reaction demonstrates the principle of diastereomeric separation, where a specific stereoisomer is synthesized preferentially. bibliotekanauki.pl

Conversely, this principle can be used for the deracemization of racemic 2-chloropropionyl chloride. By reacting the racemic mixture with a chiral auxiliary like ethyl L-lactate, one enantiomer of the acid chloride reacts faster than the other, leading to an enrichment of one of the diastereomeric esters. bibliotekanauki.pl These strategies are fundamental for preparing enantiomerically pure compounds, which are often required for pharmaceutical applications. libretexts.orggoogle.com The separation of the resulting diastereomers is typically achieved through physical methods like crystallization or chromatography, taking advantage of their differing physical properties. libretexts.org

Table 2: Diastereoselective Reaction with Ethyl L-Lactate

| Chiral Reagent | Chiral Substrate | Solvent | Diastereomeric Excess (d.e.) | Resulting Diastereomer |

|---|---|---|---|---|

| (S)-2-Chloropropanoyl Chloride | Ethyl L-lactate | Dichloromethane (B109758) | 93% | (1S,2S) |

Data sourced from a study on the selective synthesis and hydrolysis of ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate. bibliotekanauki.pl

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The defined stereochemistry of this compound makes it a crucial starting material or intermediate in the synthesis of various pharmaceuticals where biological activity is dependent on a specific enantiomer.

This compound is a key precursor for the synthesis of the thiol drug Tiopronin. google.com Tiopronin is the common name for N-(2-mercaptopropionyl)glycine, a compound used in medical applications. sigmaaldrich.com The synthesis of Tiopronin involves the reaction of 2-chloropropionyl chloride with glycine (B1666218). google.com To produce the enantiomerically pure drug, the synthesis begins with a chiral source. (S)-2-chloropropionic acid, which can be synthesized with high enantiomeric purity from the naturally occurring amino acid (S)-alanine, is the required starting material. orgsyn.orgchemicalbook.com This acid is then converted to its more reactive acid chloride form, this compound, typically using a reagent like thionyl chloride. google.comchemicalbook.com The subsequent reaction of this compound with glycine yields N-(2-chloropropionyl)glycine, which is then converted to Tiopronin. google.com This stereospecific pathway ensures that the final pharmaceutical product has the correct absolute configuration for its intended biological activity.

Incorporation into Gliotoxin (B1671588) Analogues and Epidithiodioxopiperazines

This compound serves as a key reagent for constructing the core structures of complex bioactive molecules like gliotoxin analogues and other epidithiodiketopiperazines (ETPs). These compounds are of significant interest due to their potent biological activities.

The synthesis of gliotoxin analogues often involves the construction of a central diketopiperazine ring. In a multi-step synthesis of a racemic gliotoxin analogue, 2-chloropropionyl chloride was used to acylate an indoline (B122111) precursor. acs.org Specifically, ethyl 3,3-dimethylindoline-2-carboxylate was treated with 2-chloropropionyl chloride in the presence of triethylamine (B128534) to yield ethyl 1-(2-chloropropanoyl)-3,3-dimethylindoline-2-carboxylate. acs.org This acylation step is crucial as it introduces the side chain that will ultimately form part of the diketopiperazine ring upon subsequent reaction with an amine. acs.org

Similarly, in the general synthesis of ETP derivatives, 2-chloropropionyl chloride is employed to create an intermediate α-chloroamide. google.com This intermediate is a direct precursor that undergoes further transformations, including the critical installation of the disulfide bridge, to form the final ETP scaffold. google.com The reactivity of the acyl chloride allows for the efficient coupling with amino groups on the precursor molecules, building the necessary backbone for these intricate natural product analogues.

Table 1: Synthesis of Bioactive Heterocycle Precursors

| Precursor Molecule | Reagent | Resulting Intermediate | Target Class | Reference |

|---|---|---|---|---|

| Ethyl 3,3-dimethylindoline-2-carboxylate | 2-Chloropropionyl chloride | Ethyl 1-(2-chloropropanoyl)-3,3-dimethylindoline-2-carboxylate | Gliotoxin Analogues | acs.org |

| Amine Precursor | 2-Chloropropionyl chloride | α-Chloroamide Intermediate | Epidithiodiketopiperazines (ETPs) | google.com |

Building Block for Chiral Heterocycles (e.g., Pyrrolidines, Thiazinanes)

The electrophilic nature of this compound makes it an effective reagent for constructing or functionalizing various chiral heterocyclic systems.

Pyrrolidines: Chiral pyrrolidine (B122466) rings are common structural motifs in many pharmaceuticals and natural products. While direct synthesis of the ring using this compound is less common, it is frequently used to acylate existing pyrrolidine scaffolds to introduce a functionalized side chain. This creates N-acylpyrrolidine derivatives that can be further elaborated. For instance, the acylation of an amine with 2-chloropropionyl chloride is a standard method to produce α-chloroamides, which are versatile intermediates in asymmetric synthesis. researchgate.netresearchgate.netmdpi.com These intermediates can undergo subsequent nucleophilic substitution or cyclization reactions to build more complex chiral structures containing the pyrrolidine moiety.

Thiazinanes: this compound's structural analogue, 3-chloropropionyl chloride, has been demonstrated as a foundational building block for the synthesis of 1,3-thiazinane (B8806883) derivatives. nih.govmdpi.com In a key example, 3-chloropropionyl chloride is reacted with potassium thiocyanate (B1210189) and an aniline (B41778) derivative. nih.govmdpi.com This sequence forms an N-(3-chloropropionyl)-N'-arylthiourea intermediate, which upon heating, undergoes intramolecular cyclization to yield a (Z)-2-(arylimino)-1,3-thiazinan-4-one. nih.govmdpi.com This established pathway highlights the utility of chloropropionyl chlorides in constructing the thiazinane core structure through a condensation and cyclization strategy.

Preparation of Chiral Alkanoic Acids, Alcohols, and Oxiranes

This compound is a direct precursor to its corresponding carboxylic acid, (S)-2-chloropropanoic acid, as well as related chiral alcohols and epoxides, which are themselves valuable synthetic intermediates.

Chiral Alkanoic Acids: (S)-2-Chloropropanoic acid can be readily obtained by the simple hydrolysis of this compound. Enantiomerically pure (S)-2-chloropropanoic acid is also accessible through the diazotization of the naturally occurring amino acid L-alanine in hydrochloric acid. dokumen.pubnih.gov This method provides a reliable route to the chiral acid, which can then be converted to the highly reactive this compound using reagents like thionyl chloride without loss of stereochemical integrity. nih.gov

Chiral Alcohols: The reduction of (S)-2-chloropropanoic acid (derived from the acyl chloride) with a reducing agent such as lithium aluminium hydride affords (S)-2-chloropropanol. dokumen.pubnih.gov This transformation provides access to the simplest chiral chloro-alcohol, a useful building block in its own right. dokumen.pub Time-controlled reduction of 2-chloroalkanoic acids is a known method for producing these chiral chlorohydrins. nih.gov

Chiral Oxiranes: The (S)-2-chloropropanol generated from the reduction step can be readily converted into a chiral epoxide. dokumen.pub Treatment of (S)-2-chloropropanol with a base like potassium hydroxide (B78521) induces an intramolecular SN2 reaction (dehydrohalogenation), leading to cyclization and the formation of the corresponding epoxide, (R)-propylene oxide (methyloxirane). dokumen.pubnih.gov This two-step sequence from the chiral acid chloride represents an efficient method for converting an amino acid-derived starting material into a valuable chiral oxirane.

Table 2: Transformation of this compound into Other Chiral Building Blocks

| Starting Material | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrolysis | H₂O | (S)-2-Chloropropanoic acid | dokumen.pub |

| (S)-2-Chloropropanoic acid | Reduction | Lithium aluminium hydride (LiAlH₄) | (S)-2-Chloropropanol | dokumen.pubnih.govnih.gov |

| (S)-2-Chloropropanol | Cyclization (Dehydrohalogenation) | Potassium hydroxide (KOH) | (R)-Propylene oxide | dokumen.pubnih.gov |

Role in Polymer Chemistry: Design of Atom Transfer Radical Polymerization (ATRP) Initiators

In the field of polymer chemistry, this compound and its racemic form are utilized to synthesize initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

The effectiveness of ATRP relies on an initiator molecule with a transferable halogen atom. 2-Chloropropionyl chloride is an ideal reagent for introducing this initiating site onto molecules containing hydroxyl or amino groups. For example, it has been used to prepare poly(ethylene glycol) (PEG) based macroinitiators for the ATRP of styrene. nih.govmdpi.com In this application, the hydroxyl end-groups of PEG are esterified using 2-chloropropionyl chloride, thereby attaching the chloro-propionyl group which can then initiate the polymerization.

This strategy has also been applied to the surface functionalization of materials. In one application, 2-chloropropionyl chloride was used to prepare chlorine-modified TiO₂ nanoparticles. nih.govmdpi.com These functionalized nanoparticles act as solid-supported ATRP initiators, allowing for the growth of polymer chains directly from the nanoparticle surface, leading to the creation of organic-inorganic hybrid materials with tailored properties. A similar compound, 2,2-dichloropropanoyl chloride, is also noted for its use in preparing ATRP initiators, highlighting the utility of this class of compounds in controlled polymerization. acs.org

Spectroscopic and Chromatographic Characterization in Stereochemical Studies

Determination of Enantiomeric and Diastereomeric Excess

The quantitative analysis of stereoisomers, specifically the determination of enantiomeric excess (ee) and diastereomeric excess (de), is fundamental in assessing the purity and efficacy of chiral compounds. For (2S)-2-chloropropanoyl chloride and its derivatives, gas and liquid chromatography are powerful tools for achieving this.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a well-established method for the separation and quantification of enantiomers. nih.govgcms.cz The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. uni-muenchen.de For volatile compounds like the derivatives of this compound, this technique offers high resolution, sensitivity, and speed. uni-muenchen.de

Due to the high reactivity of the acyl chloride group in this compound, direct injection onto a GC column is often problematic as it can react with the stationary phase. google.com Therefore, derivatization is a common strategy. For instance, reaction with a chiral alcohol, such as ethyl L-lactate, converts the enantiomeric acyl chlorides into diastereomeric esters. bibliotekanauki.pl These diastereomers can then be separated on a standard achiral GC column.

In a study involving the reaction of racemic 2-chloropropionyl chloride with ethyl L-lactate, the resulting diastereomers, ethyl (1S,2R)-2-(2-chloropropanoyloxy)propanoate and ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate, were successfully separated and quantified using GC-MS. bibliotekanauki.pl This allowed for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original acyl chloride. The use of an ultra-high inert column as the stationary phase and nitrogen as the carrier gas with a programmed temperature gradient has been shown to be effective for separating related substances of 2-chloropropionyl chloride after derivatization. google.com

Table 1: GC Conditions for Analysis of 2-Chloropropionyl Chloride Derivatives

| Parameter | Value |

| Column | Agilent J & W DB series (ultra-high inert) |

| Carrier Gas | Nitrogen |

| Column Flow Rate | 1.2-1.7 mL/min |

| Injection Port Temp. | 180-270 °C |

| Oven Program | Initial temp 80-95 °C (hold 3-5 min), ramp 7-9 °C/min to 150-180 °C (hold 6-10 min) |

| Data derived from a patent describing a method for measuring 2-chloropropionyl chloride related substances. google.com |

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

High-performance liquid chromatography (HPLC) is another indispensable technique for the analysis of stereoisomers. nih.govsigmaaldrich.com Similar to GC, the separation of enantiomers of this compound is typically achieved by converting them into diastereomers through reaction with a chiral derivatizing agent. These diastereomers, possessing different physical properties, can then be separated on a conventional achiral stationary phase, such as silica (B1680970) gel. nih.govresearchgate.net

For example, the reaction of this compound with a chiral alcohol or amine will produce a pair of diastereomers. The separation of these diastereomers by HPLC allows for the determination of their relative proportions, which in turn reveals the enantiomeric excess of the starting acyl chloride. nih.gov The choice of the derivatizing agent and the HPLC conditions (e.g., normal phase vs. reversed phase) can significantly impact the resolution of the diastereomers. researchgate.net

In the synthesis of ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate from (S)-2-chloropropionyl chloride and ethyl L-lactate, HPLC was used to determine the diastereomeric excess, which was found to be 93%. bibliotekanauki.pl The separation was achieved on a standard stationary phase, highlighting the effectiveness of this method for quantifying stereoisomeric purity. The development of new chiral stationary phases continues to expand the capabilities of HPLC for direct enantiomeric separations, which can sometimes eliminate the need for derivatization. jiangnan.edu.cn

Table 2: Comparison of Chromatographic Techniques for Diastereomer Separation

| Technique | Stationary Phase | Mobile Phase | Key Advantage |

| Normal Phase HPLC (NP-HPLC) | Silica Gel | Non-polar (e.g., Hexane/Ethyl Acetate) | Good for separating diastereomers with significant polarity differences. |

| Reversed Phase HPLC (RP-HPLC) | C18 or other non-polar | Polar (e.g., Acetonitrile/Water) | Versatile and widely applicable; retention is based on hydrophobicity. |

| This table is a generalized representation based on common practices in diastereomer separation. nih.govresearchgate.net |

Chiroptical Spectroscopy for Absolute Configuration Assignment

While chromatographic methods excel at determining the relative amounts of stereoisomers, chiroptical spectroscopy techniques are essential for assigning the absolute configuration (i.e., the actual three-dimensional arrangement of atoms) of a chiral molecule like this compound.

Electronic Circular Dichroism (ECD) Analysis

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. nih.gov For molecules with chromophores (light-absorbing groups), ECD can be a powerful tool for stereochemical assignment. nih.gov

The absolute configuration of a molecule can be determined by comparing its experimental ECD spectrum with the spectrum predicted by theoretical calculations, typically using time-dependent density functional theory (TD-DFT). rsc.org A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. rsc.org While direct ECD analysis of this compound is not extensively documented, the principles of the technique are broadly applicable. The analysis of its derivatives, which may have more suitable chromophores, is a viable strategy. nih.govmdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. americanlaboratory.comnih.gov VCD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution, and it has found increasing application in the pharmaceutical industry. americanlaboratory.comresearchgate.net A key advantage of VCD is that all molecules have infrared absorptions, so the presence of a specific chromophore is not a prerequisite. ru.nl

The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a chosen enantiomer using quantum chemical methods. americanlaboratory.comrsc.org If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration. americanlaboratory.com A study on the related compound, 2-chloropropionic acid, demonstrated the effectiveness of VCD in analyzing its stereochemistry, also highlighting the influence of intermolecular interactions like dimer formation on the spectra. rsc.org This underscores the importance of considering the solution-state behavior of the analyte when interpreting VCD data.

Table 3: Comparison of ECD and VCD for Absolute Configuration Determination

| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |

| Spectral Region | UV-Visible | Infrared |

| Requirement | Presence of a chromophore | Not required, all molecules have IR bands |

| Methodology | Comparison of experimental and calculated spectra | Comparison of experimental and calculated spectra |

| Key Advantage | Effective for molecules with distinct chromophores | Universally applicable to chiral molecules in solution |

| This table is a summary of the general characteristics of ECD and VCD spectroscopy. nih.govnih.govamericanlaboratory.comru.nl |

Optical Rotation Measurements

Optical rotation is the oldest and most traditional chiroptical technique. It measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

For the related (S)-2-chloropropionic acid, a specific rotation of [α]D = -16.5 (c=1, in chloroform) has been reported. bibliotekanauki.pl By synthesizing a single diastereomer, (1S,2S)-ethyl 2-(2-chloropropanoyloxy)propanoate, and then hydrolyzing it to 2-chloropropionic acid, the stereochemistry could be confirmed by comparing the measured optical rotation of the resulting acid with the known literature value. bibliotekanauki.pl This demonstrates how optical rotation, often in conjunction with chemical transformations, serves as a fundamental tool for confirming the absolute configuration of a stereocenter within a molecule derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the stereochemical analysis of chiral molecules. For this compound, NMR spectroscopy is instrumental, not as a standalone analyte for stereochemical determination, but as a powerful chiral derivatizing agent (CDA). wikipedia.orgnih.gov By reacting this compound with a racemic or enantiomerically enriched sample of another chiral molecule, such as an alcohol or amine, a mixture of diastereomers is formed. These diastereomers, unlike the original enantiomers, exhibit distinct NMR spectra, allowing for the determination of enantiomeric composition and, in many cases, the assignment of absolute configuration. wikipedia.orgmdpi.com

The principle behind this method lies in the fact that diastereomers have different physical and spectroscopic properties. In an NMR spectrum, this translates to differences in chemical shifts (δ) and coupling constants (J) for corresponding nuclei in the two diastereomeric environments. The integration of the distinct signals for each diastereomer provides a direct measure of their relative abundance, which corresponds to the enantiomeric ratio of the original substrate.

Detailed Research Findings

The utility of this compound as a chiral derivatizing agent has been demonstrated in various stereochemical studies. For instance, it reacts cleanly with α-substituted α-hydroxy acids or their esters to form O-acyl derivatives. researchgate.net The resulting diastereomeric esters can then be analyzed by ¹H NMR spectroscopy to establish the optical purity of the α-hydroxy acid. researchgate.net This method has been shown to be accurate for sample sizes as small as 20 mg and is noted for the stability of the reagent against racemization under prolonged reaction conditions. researchgate.net

In one study, (S)-2-chloropropanoyl chloride was reacted with ethyl L-lactate to selectively synthesize the (1S,2S) diastereomer of ethyl 2-(2-chloropropanoyloxy)propanoate. bibliotekanauki.pl The analysis of the product mixture by techniques such as HPLC and GC/MS, correlated with NMR data, allowed for the assignment of the stereochemistry. bibliotekanauki.pl The ¹H NMR and ¹³C NMR spectra of the individual diastereomers would show distinct signals. For example, the methine proton (CH) and the methyl protons (CH₃) adjacent to the chiral center in each diastereomer would resonate at slightly different chemical shifts.

While specific ¹H and ¹³C NMR data for the diastereomeric products formed from this compound and various substrates are spread across numerous research articles, the general principle remains consistent. The table below illustrates hypothetical ¹H NMR data for a pair of diastereomers formed by reacting this compound with a generic chiral alcohol (R/S)-R'OH.

Interactive Data Table: Hypothetical ¹H NMR Data for Diastereomeric Esters

| Diastereomer | Proton | Chemical Shift (δ, ppm) |

| (S,R) | -CH(Cl)CO- | 4.52 (q) |

| -CH₃CH(Cl)- | 1.75 (d) | |

| -OCH(R')- | 5.15 (m) | |

| (S,S) | -CH(Cl)CO- | 4.50 (q) |

| -CH₃CH(Cl)- | 1.73 (d) | |

| -OCH(R')- | 5.10 (m) |

Note: The chemical shifts are illustrative and will vary depending on the specific substrate and the solvent used.

Similarly, the ¹³C NMR spectra of the diastereomers would exhibit differences in the chemical shifts of the carbon atoms, particularly those near the chiral centers.

Interactive Data Table: Hypothetical ¹³C NMR Data for Diastereomeric Esters

| Diastereomer | Carbon | Chemical Shift (δ, ppm) |

| (S,R) | -C=O | 170.2 |

| -CH(Cl)- | 55.8 | |

| -CH₃ | 21.5 | |

| -OCH(R')- | 75.3 | |

| (S,S) | -C=O | 170.0 |

| -CH(Cl)- | 55.6 | |

| -CH₃ | 21.3 | |

| -OCH(R')- | 75.0 |

Note: The chemical shifts are illustrative and will vary depending on the specific substrate and the solvent used.

The choice of solvent can influence the resolution of the diastereomeric signals in the NMR spectrum. Solvents like deuterated chloroform (B151607) (CDCl₃), benzene-d₆, or acetonitrile-d₃ are commonly used. In some cases, the addition of a chiral solvating agent can further enhance the separation of signals.

The analysis is not limited to simple ¹H and ¹³C NMR. Advanced techniques like 2D NMR, such as COSY (Correlation Spectroscopy), can be employed to definitively assign the proton signals and confirm the connectivity within the diastereomeric molecules, further solidifying the stereochemical assignment. longdom.org

Advanced Theoretical and Computational Studies of 2s 2 Chloropropanoyl Chloride Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for exploring the intricacies of chemical reactions involving (2S)-2-chloropropanoyl chloride. By calculating the electronic structure of molecules, DFT allows for the elucidation of reaction mechanisms and the prediction of stereochemical outcomes.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving acyl chlorides. These calculations help in identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in acylation reactions, DFT can be used to model the interaction between an acyl chloride and a Lewis acid catalyst, revealing a multi-stage mechanism. researchgate.net The optimization of stable structures is often performed using algorithms like the Berny algorithm, while transition states are located using methods such as the QST2 procedure followed by the TS method. researchgate.net The validity of a transition state is confirmed by frequency calculations, which should yield one and only one imaginary frequency. researchgate.net

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic addition-elimination reactions. savemyexams.comsavemyexams.com The carbon atom of the carbonyl group is susceptible to attack by nucleophiles due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which render it significantly electrophilic. libretexts.org Common reactions include hydrolysis to form carboxylic acids, reaction with alcohols to produce esters, and reaction with ammonia (B1221849) or amines to yield amides. savemyexams.comsavemyexams.comlibretexts.org DFT studies can model these processes, providing detailed information about the energy barriers and the geometries of the transition states involved. For example, in the reaction with amines, a lone pair on the nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion. savemyexams.com

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Mechanism and selectivity of acylation reactions. | researchgate.net |

| B3LYP | 6-31+G | Study of SN2 reactions, including transition state geometries. | nih.gov |

| MPW1K | 6-31+G | Estimation of activation barrier heights in the gas phase. | nih.gov |

| BMK, M06, M062X/D3 | Not specified | Investigation of reaction mechanisms including addition and abstraction channels. | rsc.org |

Prediction of Stereoselectivity and Diastereomeric Ratios

A significant application of DFT in the study of this compound is the prediction of stereoselectivity in its reactions. When this chiral molecule reacts with another chiral species, diastereomeric products can be formed. DFT calculations can predict the relative energies of the transition states leading to these different diastereomers. The diastereomer formed via the lower energy transition state is expected to be the major product.

For example, in the reaction of (S)-2-chloropropanoyl chloride with a chiral alcohol like ethyl L-lactate, two diastereomeric esters can be formed. bibliotekanauki.pl DFT can be used to model the transition states for the formation of both the (S,S) and (S,R) diastereomers. The calculated energy difference between these transition states can then be used to predict the diastereomeric excess (d.e.), which can be compared with experimental results. bibliotekanauki.pl Factors influencing stereoselectivity, such as the choice of solvent and base, can also be investigated computationally. bibliotekanauki.pl Studies have shown that the use of bulky bases and solvents of low polarity can enhance the diastereoselectivity of such reactions. bibliotekanauki.pl

Molecular Dynamics Simulations of Interfacial and Solution-Phase Reactions

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of chemical processes. MD simulations follow the motion of atoms and molecules over time, offering insights into the behavior of this compound in solution and at interfaces.

MD simulations can be used to study the solvation of this compound in different solvents, revealing how the solvent molecules arrange themselves around the solute and how this influences its reactivity. For instance, in polar solvents, the transition state of a reaction can be stabilized, leading to a faster reaction rate. nih.gov MD simulations can also be used to investigate reactions at interfaces, such as the reaction of the acyl chloride at a liquid-liquid or liquid-solid interface. These simulations are particularly relevant for understanding heterogeneous catalysis and surface modification reactions. For example, MD simulations have been used to study the interaction of chloride ions with the surfaces of various materials, which is analogous to the initial steps of a surface reaction involving an acyl chloride. acs.org Furthermore, MD simulations can be employed to study the permeability of reactive species through biological membranes, providing insights into processes like oxidative stress. nih.govresearchgate.net

Conformational Analysis and Chiroptical Property Prediction

The three-dimensional structure, or conformation, of this compound is crucial to its reactivity and its interaction with other chiral molecules. Computational methods can be used to perform a thorough conformational analysis, identifying the most stable conformations and the energy barriers between them.

Future Directions and Emerging Research Paradigms

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of optically active 2-chloropropionyl chloride often starts from chiral lactic acid and an acylating agent like thionyl chloride. patsnap.comgoogle.com Catalysts such as pyridine (B92270) or picoline are frequently employed in these transformations. google.com While effective, research is moving towards developing more advanced catalytic systems to improve enantioselectivity, yield, and environmental footprint.

One promising area is the exploration of novel organocatalysts. Cinchona alkaloids and their derivatives, for instance, are recognized as highly effective chiral inductors in various organic reactions, capable of providing high enantiomeric excess for desired products. ub.edu The development of new catalysts inspired by this class of compounds could lead to more efficient and selective syntheses of (2S)-2-chloropropanoyl chloride. Another avenue involves refining inorganic catalysts. While catalysts like calcium fluoride (B91410) have been introduced as an alternative to pyridine to improve yields and reduce environmental impact in related syntheses, there is still room for discovering novel solid catalysts that are more active, easier to separate, and reusable. patsnap.comgoogle.com

Furthermore, the application of cutting-edge catalytic concepts, such as photoredox catalysis, presents an exciting frontier. rsc.org Merging visible-light photoredox catalysis with chiral metal catalysts, such as those based on nickel, has proven effective for creating α-C chiral sulfones with excellent enantioselectivity. rsc.org Adapting such systems for the direct, highly enantioselective chlorination of propionyl derivatives could represent a significant leap forward, potentially bypassing the need for chiral starting materials altogether.

Integration into Continuous Flow Chemistry for Scalable Synthesis

Traditional batch production of reactive intermediates like acyl chlorides faces challenges related to safety, reaction time, and the use of excess reagents. nih.gov Continuous flow chemistry offers a compelling solution to these problems, providing enhanced safety, efficiency, and scalability.

The synthesis of the related 3-chloropropionyl chloride has been successfully demonstrated in a continuous flow system, achieving up to 94% conversion in just 25 minutes at moderate temperatures and pressures. nih.gov This method is noted for being safer and more efficient in terms of starting material consumption and residence time. nih.gov Similarly, continuous flow reactors are used for the chlorination of propionyl chloride, offering benefits like reduced thermal degradation compared to batch processes.

Future research will focus on adapting these continuous flow principles for the large-scale, enantioselective synthesis of this compound. The key advantages would be:

Enhanced Safety: Tightly controlled reaction conditions and small reaction volumes minimize the risks associated with handling this corrosive and reactive compound.

Improved Efficiency: Shorter reaction times and higher conversions lead to greater throughput. nih.gov

Scalability: The modular nature of flow reactors allows for straightforward scaling from laboratory to industrial production, which is crucial for a commercially important building block. enamine.net

The goal is to develop a "telescoped" process where the synthesis of this compound and its subsequent use in another reaction could occur in a continuous sequence without intermediate purification. nih.gov

Exploration of this compound in New Asymmetric Transformations

As a chiral building block, this compound is a cornerstone for introducing a specific stereocenter into target molecules. enamine.netnih.gov Its traditional use in the synthesis of pharmaceuticals and as an initiator for atom transfer radical polymerization (ATRP) is well-established. sigmaaldrich.com However, emerging research is exploring its application in more complex and novel asymmetric transformations.

One key area is in Diversity-Oriented Synthesis (DOS) . By reacting this compound with various nucleophiles, complex libraries of chiral compounds can be rapidly generated. This approach is valuable in drug discovery for identifying potent inhibitors, as seen in the synthesis of ferrocenophane-appended GPX4 inhibitors where related acyl chlorides were used to build complex molecular architectures. acs.orgacs.org The defined stereochemistry of the (2S)-2-chloropropanoyl unit can be used to systematically probe the structure-activity relationships of biologically active molecules.

Another emerging application is in the creation of novel enantiopure fluorinated building blocks . acs.org Fluorinated organic molecules are of great interest in medicinal and materials chemistry. This compound can serve as a scaffold to introduce both chirality and a site for subsequent chemical manipulation, leading to the synthesis of unique and valuable fluorinated synthons. acs.org The reactivity of the acyl chloride group and the α-chloro substituent allows for sequential reactions, building molecular complexity in a controlled, stereospecific manner.

Bio-inspired Synthetic Approaches Leveraging Enantiopurity

The synthesis of this compound is intrinsically linked to the "chiral pool," as it is commonly prepared from L-lactic acid, a natural and enantiopure starting material. patsnap.comub.edu This connection to nature provides a foundation for its use in bio-inspired synthetic strategies.

Bio-inspired synthesis seeks to mimic nature's efficiency in constructing complex molecules. rsc.org The enantiopurity of this compound is a key asset in this context. For example, its defined stereochemistry can be used to direct the formation of subsequent stereocenters in the total synthesis of natural products. Researchers have used chiral auxiliaries like ethyl L-lactate to react with racemic 2-chloropropionyl chloride to achieve diastereoselective control, a strategy that mimics biological selectivity. bibliotekanauki.pl

Future research will likely focus on using this compound in catalytic cascade reactions that resemble biosynthetic pathways. ub.edu For instance, a reaction could be designed where the introduction of the (2S)-2-chloropropanoyl group triggers a series of stereoselective cyclizations or rearrangements, guided by a single chiral catalyst, to rapidly assemble a complex molecular core. This approach, which leverages the inherent chirality of the building block, aligns with the principles of green chemistry by maximizing efficiency and minimizing waste. ub.edu

Q & A

Q. Advanced

- Chiral HPLC: Use columns like Chiralpak® IA with hexane:isopropanol (90:10) to resolve enantiomers.

- Polarimetry: Compare specific rotation with literature values (e.g., [α] = +15° for (S)-configuration).

- X-ray Crystallography: Apply Flack parameter (x) to determine absolute configuration (|x| < 0.1 confirms enantiopurity) .

What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

Q. Advanced

- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine data.

- Enantiomorph Ambiguity: Calculate Flack x parameters (superior to η for near-centrosymmetric structures) to confirm chirality .

- Data Contradictions: Cross-validate with NMR and mass spectrometry to resolve discrepancies in bond lengths/angles .

How can diastereomeric byproducts be separated and characterized?

Q. Advanced

Q. Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.